molecular formula C9H17O3P B14454964 Phosphonic acid, propyl-, diallyl ester CAS No. 73790-31-5

Phosphonic acid, propyl-, diallyl ester

Cat. No.: B14454964
CAS No.: 73790-31-5
M. Wt: 204.20 g/mol
InChI Key: MIDYLAHQPJPQIV-UHFFFAOYSA-N
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Description

Phosphonic acid, propyl-, diallyl ester (IUPAC name: Diallyl propylphosphonate) is an organophosphorus compound characterized by a propyl group attached to a phosphonic acid core, with two allyl ester substituents. These esters generally exhibit properties influenced by their alkyl/allyl substituents, such as varying solubility, thermal stability, and reactivity. Phosphonic acid esters are widely used as flame retardants, plasticizers, and intermediates in pharmaceutical synthesis .

Properties

CAS No.

73790-31-5

Molecular Formula

C9H17O3P

Molecular Weight

204.20 g/mol

IUPAC Name

1-bis(prop-2-enoxy)phosphorylpropane

InChI

InChI=1S/C9H17O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h4-5H,1-2,6-9H2,3H3

InChI Key

MIDYLAHQPJPQIV-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OCC=C)OCC=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S$$_N$$2 mechanism: triallyl phosphite nucleophilically attacks the propyl halide, forming a phosphonium intermediate. This intermediate undergoes halide-induced elimination, yielding the pentavalent phosphonate and allyl halide as a byproduct. Optimal conditions include anhydrous solvents (e.g., dichloromethane), temperatures of 80–120°C, and reaction times of 6–12 hours.

Substrate and Catalyst Variations

Propyl iodide offers higher reactivity than bromide but is cost-prohibitive for large-scale synthesis. Triaryl phosphites, though less reactive, minimize side reactions compared to trialkyl variants. Catalysts are generally unnecessary, but trace iodide salts (e.g., NaI) can accelerate bromide-based reactions.

Yield and Limitations

Reported yields for analogous phosphonates range from 65% to 85%. Challenges include competing alkylation at oxygen atoms and thermal decomposition of allyl groups. Purification typically involves fractional distillation under reduced pressure.

Catalytic Hydrogenolysis of Diallyl Phosphonate Precursors

Catalytic hydrogenolysis provides a modular route to diallyl propylphosphonate by deprotecting benzyl or allyl groups from preformed phosphonate esters.

Wilkinson’s Catalyst-Mediated Hydrogenolysis

Wilkinson’s catalyst (ClRh(PPh$$3$$)$$3$$) selectively cleaves allyl groups without affecting the propylphosphonic acid core. For example, hydrogenolysis of triallyl propylphosphonate in tetrahydrofuran at 40–60°C under 1–3 atm H$$_2$$ yields the target compound. This method achieves 70–90% yields and high chemoselectivity, avoiding over-reduction.

Dibenzyl Phosphonate Precursors

Dibenzyl propylphosphonate undergoes hydrogenolysis using palladium on charcoal (Pd/C) in ethanol. However, this route requires harsher conditions (60–80°C, 5–10 atm H$$_2$$) and risks incomplete deprotection. Post-reaction workup includes filtration to remove catalysts and solvent evaporation.

Advantages Over Acidic Hydrolysis

Hydrogenolysis circumvents acidic conditions that may degrade acid-labile functional groups. It is particularly advantageous for synthesizing thermally sensitive phosphonates.

Lewis Acid-Catalyzed Esterification of Propylphosphonic Acid

Direct esterification of propylphosphonic acid with allyl alcohol using Lewis acid catalysts offers a one-step route to the target compound.

Catalyst Selection and Optimization

Bismuth triflate (Bi(OTf)$$3$$) and zinc chloride (ZnCl$$2$$) are effective catalysts, enabling esterification at 80–100°C with stoichiometric allyl alcohol. The reaction proceeds via activation of the phosphonic acid’s hydroxyl group, followed by nucleophilic attack by allyl alcohol.

Reaction Setup and Workup

The process requires anhydrous conditions to prevent catalyst deactivation. Post-reaction, the mixture is washed with saturated sodium bicarbonate to neutralize residual acid, followed by distillation to isolate the product. Yields of 75–85% are achievable with optimized catalyst loading (5–10 mol%).

Comparison to Brønsted Acid Catalysis

Lewis acids minimize side reactions such as polymerization of allyl alcohol, a common issue with sulfuric or phosphoric acid catalysts.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Michaelis–Arbuzov 80–120°C, anhydrous 65–85% Scalable, minimal catalysts Byproduct formation, thermal sensitivity
Hydrogenolysis 40–80°C, H$$_2$$ pressure 70–90% High selectivity, mild conditions Requires protected precursors
Lewis Acid Esterification 80–100°C, Lewis acid catalyst 75–85% One-step, avoids alkyl halides Moisture-sensitive

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares phosphonic acid, propyl-, diallyl ester with structurally related propyl phosphonic acid esters, based on molecular structure, substituents, and applications inferred from the evidence:

Compound CAS RN Molecular Formula Substituents Key Properties/Applications References
Diallyl propylphosphonate Not explicitly listed C₉H₁₅O₃P Allyl (C₃H₅) groups Hypothesized higher reactivity due to allyl groups; potential use in polymerization or crosslinking. N/A
Diethyl propylphosphonate 4628-12-0 C₇H₁₇O₃P Ethyl (C₂H₅) groups Lower molecular weight; used as a solvent or intermediate in organophosphorus synthesis.
Dimethyl propylphosphonate 18812-51-6 C₅H₁₃O₃P Methyl (CH₃) groups High volatility; potential application in gas-phase reactions or as a flame-retardant additive.
Dioctyl propylphosphonate 18755-43-6 C₁₉H₄₁O₃P Octyl (C₈H₁₇) groups High hydrophobicity; used as a plasticizer or lubricant additive.
Diisopropyl propylphosphonate 19236-58-9 C₉H₂₁O₃P Isopropyl (C₃H₇) groups Branched substituents enhance thermal stability; applicable in high-temperature processes.
Bis(2-chloroethyl) propylphosphonate 6294-34-4 C₇H₁₄Cl₂O₃P Chloroethyl (Cl-C₂H₄) groups Regulated by EPA due to toxicity; used in niche industrial applications.

Key Findings:

Substituent Effects :

  • Allyl groups (hypothetical for diallyl ester): Expected to increase reactivity due to unsaturation, enabling participation in Diels-Alder or radical polymerization reactions.
  • Ethyl/Methyl groups : Smaller substituents reduce steric hindrance, favoring applications in synthesis or as mobile plasticizers.
  • Chloroethyl groups : Introduce toxicity and environmental concerns, leading to regulatory scrutiny .

Thermal and Physical Properties :

  • Longer alkyl chains (e.g., dioctyl ester) increase hydrophobicity and boiling points, making them suitable for high-temperature applications .
  • Branched substituents (e.g., diisopropyl ester) improve thermal stability compared to linear analogs .

Applications :

  • Pharmaceutical Intermediates : Dimethyl and diethyl esters are precursors in prostaglandin synthesis (e.g., Travoprost intermediate) .
  • Flame Retardants : Methyl and phenyl-substituted esters (e.g., Exolit OP 560) are commercial flame retardants .

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